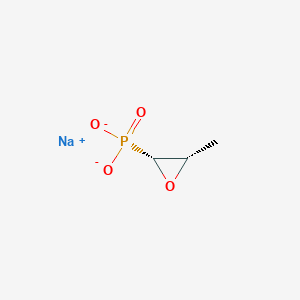
Phosphomycin disodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fosfomycin is an orally available, broad spectrum antibiotic used largely for treatment of uncomplicated urinary tract infections. Fosfomycin is associated with a low rate of transient serum enzyme during therapy and with rare cases of clinically apparent acute liver injury with jaundice.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Ecotoxicity
Phosphomycin disodium salt, a derivative of fosfomycin, has been extensively studied for its environmental impact, particularly in aquatic environments. A review highlighted the presence of antibiotics like fosfomycin in surface waters, groundwater, and effluents due to human consumption and veterinary use. The study emphasized the negative effects of these antibiotics on non-target species, underlining the importance of understanding their ecotoxicity towards different groups of organisms. Cyanobacteria were identified as the most sensitive organisms in standard ecotoxicological bioassays, pointing towards the necessity for further research on the chronic effects of such antibiotics on aquatic life and the toxicity of antibiotic mixtures (Kovaláková et al., 2020).
Applications in Treating Multidrug-Resistant Bacterial Infections
Research has re-evaluated fosfomycin (and by extension, its derivatives like phosphomycin disodium salt) due to the advancing drug resistance in common bacterial pathogens. Fosfomycin has been recognized for its significant pharmacokinetic and pharmacodynamic characteristics, which make it a potential treatment for systemic infections. Its ability to achieve high concentrations in various body tissues and exert immunomodulatory effects makes it a candidate for further research, especially in the context of multidrug-resistant bacterial infections (Roussos et al., 2009).
Potential in Alternative Antimicrobial Approaches
The emergence of antibiotic-resistant bacteria has steered interest towards alternatives to conventional drugs. Studies have considered bacteriophages as potential antimicrobial agents, with fosfomycin playing a role in this context. The research suggests that bacteriophages, in conjunction with fosfomycin, could offer a promising avenue for treating antibiotic-resistant pathogens, underscoring the need for further exploration in this area (Alisky et al., 1998).
Addressing Multidrug-Resistant Infections
Another study delved into fosfomycin's renewed interest, especially in the United States, for treating multidrug-resistant bacterial infections. The unique mechanism of action of fosfomycin, its broad spectrum of activity, and safe adverse effect profile render it an invaluable addition to the antibiotic arsenal. The study underscores fosfomycin's stable activity against most pathogens and its potential synergistic effects in combination with other cell wall-active antibiotics, highlighting its importance in managing severe infections due to multidrug-resistant bacteria (Trinh et al., 2019).
Eigenschaften
Produktname |
Phosphomycin disodium salt |
|---|---|
Molekularformel |
C3H5NaO4P- |
Molekulargewicht |
159.03 g/mol |
IUPAC-Name |
sodium;[(2R,3S)-3-methyloxiran-2-yl]-dioxido-oxo-λ5-phosphane |
InChI |
InChI=1S/C3H7O4P.Na/c1-2-3(7-2)8(4,5)6;/h2-3H,1H3,(H2,4,5,6);/q;+1/p-2/t2-,3+;/m0./s1 |
InChI-Schlüssel |
JHXHBFDOOUMZSP-LJUKVTEVSA-L |
Isomerische SMILES |
C[C@H]1[C@H](O1)P(=O)([O-])[O-].[Na+] |
Kanonische SMILES |
CC1C(O1)P(=O)([O-])[O-].[Na+] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



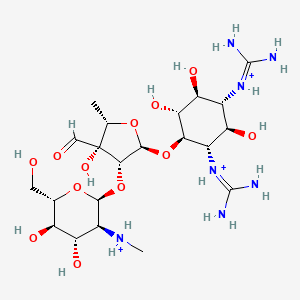
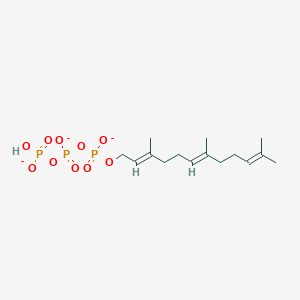






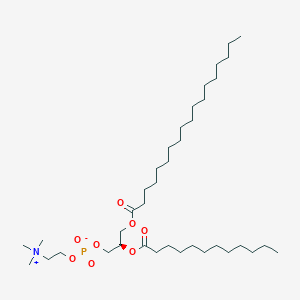

![N-[(6S,7R)-3-butan-2-yl-7,10,10-trimethyl-12-(2-methylpropyl)-2,5,9,11-tetraoxo-1,4,8-trioxacyclododec-6-yl]-3-formamido-2-hydroxybenzamide](/img/structure/B1261605.png)

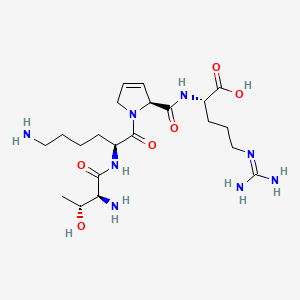
![4-{4-[(2S)-2-azaniumyl-2-carboxylatoethyl]-1H-imidazol-2-yl}-2-(methylazaniumyl)butanoate](/img/structure/B1261611.png)